3,3,3-Trifluoroprop-1-enylboronic acid

Description

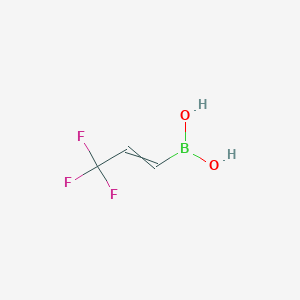

3,3,3-Trifluoroprop-1-enylboronic acid is a fluorinated organoboron compound characterized by a boronic acid (-B(OH)₂) functional group attached to a trifluoropropenyl chain. Its molecular formula is C₃H₄BF₃O₂, with the trifluoromethyl group imparting significant electron-withdrawing effects, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The compound’s synthesis typically involves palladium-catalyzed borylation or halogen exchange reactions, with characterization techniques including scanning electron microscopy (SEM) for morphological analysis, thermogravimetric analysis (TGA) for thermal stability assessment, and X-ray diffractometry for crystal structure determination .

The trifluoromethyl group enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs, making it valuable in pharmaceutical and materials science applications where controlled reactivity is critical.

Properties

Molecular Formula |

C3H4BF3O2 |

|---|---|

Molecular Weight |

139.87 g/mol |

IUPAC Name |

3,3,3-trifluoroprop-1-enylboronic acid |

InChI |

InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H |

InChI Key |

SPGWQFBFNOTKDE-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CC(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoroprop-1-enylboronic acid typically involves the hydroboration of 3,3,3-trifluoroprop-1-yne with a borane reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the boronic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organoboron compound synthesis, such as the use of borane reagents and controlled reaction conditions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoroprop-1-enylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions involving the trifluoromethyl group.

Major Products

Biaryls: From Suzuki-Miyaura coupling.

Alcohols and Ketones: From oxidation reactions.

Substituted Fluorinated Compounds: From nucleophilic substitution.

Scientific Research Applications

3,3,3-Trifluoroprop-1-enylboronic acid has a wide range of applications in scientific research:

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, especially those requiring fluorinated motifs.

Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoroprop-1-enylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The trifluoromethyl group imparts unique electronic properties, enhancing the reactivity and stability of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

- Trifluoropropenyl vs. Thiophenyl Substituents : The -CF₃ group in this compound induces stronger electron withdrawal than the thiophenyl group in 3-Thiophenylboronic acid, lowering the boronic acid’s pKa and increasing its electrophilicity. This enhances its reactivity in Suzuki couplings under mild conditions .

- Trifluoropropenyl vs. Phenylpropenyl Substituents: The phenyl group in 3-Phenylprop-1-enylboronic acid provides resonance stabilization, reducing electrophilicity compared to the -CF₃ analog.

Thermal and Chemical Stability

Table 2: Thermal Stability and Reactivity

*Data derived from thermogravimetric analysis (TGA) in referenced studies.

- The -CF₃ group significantly improves thermal stability, as seen in the higher decomposition temperature (>200°C) compared to phenyl or thiophenyl analogs. This is attributed to the strong C-F bonds and reduced oxidative degradation .

- Hydrolysis resistance is superior in the trifluorinated compound due to reduced nucleophilic attack on the boron center, a critical advantage in aqueous reaction media .

Pharmacological and Industrial Relevance

- This compound : Primarily used in synthesizing fluorinated polymers and agrochemicals, leveraging its stability and reactivity .

- 3-Phenylprop-1-enylboronic acid: Explored as a proteasome inhibitor in drug development, though its non-fluorinated structure limits metabolic stability compared to fluorinated analogs .

- 3-Thiophenylboronic acid : Applied in synthesizing thiophene-based conductive materials and antithrombotic agents, benefiting from sulfur’s coordination properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.